molecular formula C8H7ClN4O2 B8190981 (4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester CAS No. 1598381-29-3

(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester

Cat. No.: B8190981
CAS No.: 1598381-29-3
M. Wt: 226.62 g/mol
InChI Key: GELPEWRZWFGCRE-UHFFFAOYSA-N
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Description

(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester is a heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    Reaction with Sodium tert-Butoxide: Under an inert atmosphere, sodium tert-butoxide and tetrahydrofuran are added to a reaction vessel and stirred for 0.5 to 3 hours. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then dissolved in tetrahydrofuran and added dropwise to the reaction mixture at -10°C to 5°C.

    Addition of Chloromethyl Isobutyrate: After the initial reaction, the mixture is brought to room temperature and stirred for 5 to 8 hours. The temperature is then lowered again, and chloromethyl isobutyrate is added.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can alter cell cycle progression and induce apoptosis in cancer cells . The exact pathways and molecular interactions depend on the specific biological context and the type of cells being studied.

Biological Activity

The compound (4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester (CAS No. 84905-80-6) is a derivative of pyrrolo[3,2-d]pyrimidine, a class of compounds that have garnered attention for their potential biological activities, particularly in cancer therapy and as enzyme inhibitors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄ClN₃O₂, with a molecular weight of 153.57 g/mol. The presence of the chloro substituent and the carbamate moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC₆H₄ClN₃O₂
Molecular Weight153.57 g/mol
CAS Number84905-80-6
StructureChemical Structure

Anticancer Properties

Research indicates that compounds related to pyrrolo[3,2-d]pyrimidines exhibit significant antitumor activity. For instance, a study evaluated the in vivo antineoplastic activity using the L1210 leukemia model, revealing that structurally similar compounds demonstrated potent cytotoxic effects against cancer cells .

Case Study : In a series of experiments involving various derivatives of pyrrolo[3,2-d]pyrimidine, those with specific substituents showed enhanced cytotoxicity in cultured L1210 cells and prolonged survival in P388 leukemia models . This suggests that this compound may also possess similar anticancer properties.

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of cholinesterases (AChE and BChE). Inhibitors of these enzymes are crucial in treating conditions like Alzheimer's disease. Recent findings indicate that derivatives with similar structures exhibit selective inhibition against BChE with IC50 values significantly lower than established drugs like rivastigmine .

Table 2: Inhibition Potency of Related Compounds

CompoundIC50 (µM)Selectivity Index
Rivastigmine20.0-
Compound A4.3310
Compound B8.5234

Structure-Activity Relationship (SAR)

The pharmacological profiles of pyrrolo[3,2-d]pyrimidine derivatives are influenced by their structural features. Modifications at specific positions can enhance or diminish biological activity. For example, the addition of alkyl groups at the N1 position has been shown to affect cytotoxicity negatively .

Key Findings :

  • Chloro Substituent : Enhances lipophilicity and may improve cell membrane permeability.
  • Carbamate Moiety : Essential for enzyme inhibition; modifications here can lead to increased selectivity for BChE over AChE.

Properties

IUPAC Name

methyl N-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-15-8(14)13-7-11-4-2-3-10-5(4)6(9)12-7/h2-3,10H,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELPEWRZWFGCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(C(=N1)Cl)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145509
Record name Carbamic acid, N-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598381-29-3
Record name Carbamic acid, N-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1598381-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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